molecular formula C10H10N2O3 B1453257 [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 1258639-51-8

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol

Cat. No. B1453257
M. Wt: 206.2 g/mol
InChI Key: FSYAFBNYQOUWKT-UHFFFAOYSA-N
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Description

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazol group, and a methanol group . The methoxyphenyl group is a phenol with a methoxy group in the para position . The oxadiazol group is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . For example, a new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields .


Molecular Structure Analysis

The molecular structure of “[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” is likely to be complex due to the presence of multiple functional groups. The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The methoxyphenyl group is a phenol with a methoxy group in the para position .


Chemical Reactions Analysis

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” may participate in various chemical reactions. For instance, 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals. It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .


Physical And Chemical Properties Analysis

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” likely has unique physical and chemical properties due to its complex structure. For instance, 4-Methoxybenzyl Alcohol has a density of 1.113 g/cm^3, a melting point of 22–25 °C, and a boiling point of 259 °C .

Scientific Research Applications

Inhibition of Linoleate Oxygenase Activity of ALOX15

  • Scientific Field: Biochemistry
  • Summary of Application: This compound is used in the study of lipid peroxidizing enzymes, specifically ALOX15, which exhibit variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites rendered this enzyme a target for pharmacological research .
  • Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
  • Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

Preparation of Semiconductors, Nanosheets, and Nanocrystals

  • Scientific Field: Material Science
  • Summary of Application: 4-Methoxybenzyl Alcohol, a similar compound, is used in the preparation of semiconductors, nanosheets, and nanocrystals .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The results or outcomes of these applications are not provided in the source .

Safety And Hazards

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” may pose certain hazards. For example, 4-Methoxybenzyl Alcohol is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life .

Future Directions

The future research on “[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol” could focus on exploring its potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . Further studies could also aim to understand its mechanism of action and improve its synthesis process.

properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-2-7(3-5-8)10-11-9(6-13)12-15-10/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYAFBNYQOUWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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